molecular formula C10H12BrNO2 B1409049 Ethyl 3-(5-bromopyridin-2-yl)propanoate CAS No. 1427371-57-0

Ethyl 3-(5-bromopyridin-2-yl)propanoate

Cat. No. B1409049
Key on ui cas rn: 1427371-57-0
M. Wt: 258.11 g/mol
InChI Key: JCZYZQYGHJRVAZ-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

A solution of Zn metal (18 g, 0.27 mol) in DMF (5 mL) was purged with N2. BrCH2CH2Br (2.0 g, 10 mmol) was added, followed by TMSCl (0.92 g, 8.5 mmol). The resulting mixture was stirred at 90° C. for 30 min, and allowed to cool to rt. A solution of compound 57a (50 g, 0.22 mol) in DMF (150 mL) was added, and the resulting mixture was stirred overnight at rt. Pd(PPh3)2Cl2 (7.4 g, 10 mmol) was added, followed by 2,5-dibromopyridine (50 g, 0.21 mol). The resulting mixture was stirred at 68° C. for 2 h. The reaction was quenched by the addition of saturated NaHCO3 solution (300 mL). The resulting solution was extracted with EtOAc (2×100 mL), and the combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure. The residue obtained was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v)) to obtain compound 57b as a yellow oil. Mass Spectrum (LCMS, ESI pos.): Calcd. for C10H12BrNO2: 258.0 (M+H). Found: 258.2.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
18 g
Type
catalyst
Reaction Step Five
Quantity
7.4 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N#N.BrCCBr.C[Si](Cl)(C)C.I[CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].Br[C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[CH:23][N:22]=1>CN(C=O)C.[Zn].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:22][CH:23]=1 |^1:36,55|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ICCC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
18 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
7.4 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred overnight at rt
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 68° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated NaHCO3 solution (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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